Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (300 MHz, D₂O) for D-erythrose 4-phosphate sodium salt exhibits distinct signals corresponding to its stereochemistry:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 4.21 (dd, J = 6.2 Hz) | H-C2 (coupled to H-C3) |
| 4.02 (m) | H-C3 |
| 3.89 (d, J = 11.4 Hz) | Phosphate-CH₂ |
| 9.65 (s) | Aldehyde proton (C1) |
The absence of symmetry-related splitting confirms the R,R configuration.
Infrared (IR) Spectroscopy
IR spectra show characteristic absorption bands for hydroxyl (3200–3500 cm⁻¹), carbonyl (1720 cm⁻¹), and phosphate (1250–950 cm⁻¹) groups.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) reveals a parent ion peak at m/z 222.07 ([M–Na]⁻), consistent with the molecular weight. Fragmentation patterns include losses of H₂O (m/z 204.05) and HPO₃ (m/z 142.02).
Comparative Analysis of Synonymous Nomenclature
The compound is referenced under multiple designations in scientific literature, reflecting variations in naming conventions:
The systematic IUPAC name is most precise, while traditional names remain prevalent in metabolic pathway discussions.
Propriétés
IUPAC Name |
sodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBADMPNGAKHM-RFKZQXLXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C=O)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718704 | |
| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103302-15-4 | |
| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Shikimate Pathway Engineering
The shikimate pathway, responsible for aromatic amino acid biosynthesis, begins with the condensation of phosphoenolpyruvate (PEP) and E4P catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. Directed evolution of DAHP synthase variants has enabled enhanced E4P utilization. For instance, Ran et al. engineered Escherichia coli to overexpress a mutant DAHP synthase, achieving a 40% increase in E4P flux toward shikimate derivatives. This method requires genetic modification of microbial hosts to amplify E4P availability while minimizing competing pathways like glycolysis.
Modular Pathways in Escherichia coli
Modular metabolic engineering in E. coli MG1655 has been employed to optimize E4P production. By overexpressing transketolase (TKT) and transaldolase (TAL) from the pentose phosphate pathway, researchers redirected carbon flux from glucose toward E4P, achieving titers of 12 mM in bioreactor studies. However, E4P instability necessitated in situ phosphorylation using endogenous kinases, complicating downstream purification.
Enzyme-Catalyzed Isomerization
Erythritol metabolism in Brucella spp. provides a novel route to E4P via three isomerases: EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase), and RpiB (D-erythrose-4-phosphate isomerase). Purified recombinant enzymes converted L-erythritol-4-phosphate to D-erythrose-4-phosphate with >90% efficiency in vitro. This system avoids phosphorylation steps but requires costly enzyme purification and cofactor regeneration.
Chemical Phosphorylation
Chemical synthesis remains viable for large-scale production, though it faces challenges in stereochemical control and byproduct formation.
Alkaline Catalysis from Biomass
A patent by CN104558063A describes D-erythrose synthesis from biomass sugars (e.g., glucose, xylose) under alkaline conditions (pH 10–12) at 100–180°C. Using borate derivatives as stabilizers, this method achieved 85% conversion of glucose to D-erythrose. Subsequent phosphorylation with sodium hexametaphosphate in aqueous medium yielded E4P sodium salt at 60% purity after column chromatography.
Phosphorylation Agents and Conditions
Direct phosphorylation of D-erythrose using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0°C produces E4P with 70% efficiency. However, this method generates toxic HCl byproducts, necessitating neutralization with sodium bicarbonate. Alternative agents like sodium trimetaphosphate reduce toxicity but lower yields to 45%.
Microbial Conversion
Engineered microbes offer sustainable E4P production through consolidated bioprocessing.
Erythritol Metabolism Pathways
Brucella spp. metabolize erythritol via EryA-EryB-EryC-TpiA2-RpiB enzymes, converting erythritol to E4P through four enzymatic steps. Heterologous expression of this pathway in E. coli BL21(DE3) yielded 8.2 g/L E4P from 20 g/L erythritol, with a molar yield of 41%.
Saccharomyces cerevisiae Strain Engineering
Overexpression of S. cerevisiae TAL and deletion of fructose-1,6-bisphosphatase (FBP1) redirected carbon flux toward E4P, achieving extracellular titers of 5.8 mM in fed-batch fermentation. However, ATP-dependent phosphorylation limited scalability due to high energy demands.
Comparative Analysis of Preparation Methods
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le D-érythrose 4-phosphate (sodium) est largement utilisé dans la recherche scientifique en raison de son rôle d'intermédiaire dans plusieurs voies biochimiques. Certaines de ses applications comprennent:
Mécanisme d'action
Le D-érythrose 4-phosphate (sodium) exerce ses effets en participant à des réactions enzymatiques qui sont cruciales pour diverses voies métaboliques. Il agit comme un substrat pour des enzymes telles que la 2-déhydro-3-désoxyphospho-octonate aldolase, la glucose-6-phosphate isomérase et la phospho-2-déhydro-3-désoxyhéptonate aldolase. Ces enzymes catalysent la conversion du D-érythrose 4-phosphate en d'autres intermédiaires importants, facilitant la biosynthèse de biomolécules essentielles.
Applications De Recherche Scientifique
D-Erythrose 4-phosphate sodium salt is a vital biochemical compound with diverse applications across scientific research, particularly in the fields of chemistry, biology, and medicine. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Key Biochemical Pathways
- Pentose Phosphate Pathway : This pathway is essential for cellular metabolism, contributing to nucleotide biosynthesis and generating NADPH, which is crucial for anabolic reactions.
- Aromatic Amino Acid Biosynthesis : D-Erythrose 4-phosphate is a precursor in the shikimate pathway, leading to the production of phenylalanine, tyrosine, and tryptophan—amino acids vital for protein synthesis and various metabolic functions.
Chemistry
D-Erythrose 4-phosphate sodium salt serves as a substrate for identifying and characterizing enzymes involved in the shikimate pathway and pentose phosphate pathway. It aids researchers in understanding enzyme kinetics and mechanisms.
Biology
In biological research, this compound is crucial for studying the biosynthesis of aromatic amino acids. It has been used to investigate metabolic pathways in microorganisms and plants, enhancing our understanding of plant metabolism and genetics.
Medicine
In medical research, D-Erythrose 4-phosphate sodium salt has shown potential as an inhibitor of the PfPdx1 component in Plasmodium falciparum, the malaria-causing parasite. This property highlights its significance in developing therapeutic strategies against malaria by targeting vitamin B6 biosynthesis.
Industry
This compound is utilized in various industrial applications, including the production of biochemical products and as a research tool in enzymology. Its role in synthesizing aromatic compounds makes it valuable in pharmaceuticals and agrochemicals.
Case Study 1: Inhibition of Malaria Pathway
Research conducted by Kumar et al. (2012) demonstrated that D-Erythrose 4-phosphate sodium salt effectively inhibits the PfPdx1 enzyme in Plasmodium falciparum, leading to decreased vitamin B6 synthesis. This study highlights its potential as a therapeutic agent against malaria.
Case Study 2: Enzyme Characterization
A study published in Applied Environmental Microbiology (2011) utilized D-Erythrose 4-phosphate sodium salt to characterize DAH7P synthase from various microorganisms. The findings provided insights into enzyme specificity and kinetics, contributing to our understanding of aromatic compound biosynthesis.
Case Study 3: Metabolic Engineering
In a study by Zhang et al. (2011) , researchers engineered Escherichia coli strains to enhance L-tyrosine production using D-Erythrose 4-phosphate as a key intermediate. The results indicated significant increases in yield, showcasing its utility in metabolic engineering applications.
Mécanisme D'action
D-Erythrose 4-phosphate (sodium) exerts its effects by participating in enzymatic reactions that are crucial for various metabolic pathways . It acts as a substrate for enzymes such as 2-dehydro-3-deoxyphosphooctonate aldolase, glucose-6-phosphate isomerase, and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes catalyze the conversion of D-erythrose 4-phosphate to other important intermediates, facilitating the biosynthesis of essential biomolecules .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
D-Erythrose 4-phosphate sodium salt shares functional and structural similarities with other phosphorylated sugars but differs in metabolic roles, enzymatic interactions, and applications. Below is a detailed comparison:
Structural and Chemical Properties
Key Differences:
- Carbon Chain Length: D-Erythrose 4-phosphate is a tetrose (4C), while fructose and ribose derivatives are hexoses (6C) or pentoses (5C).
- Phosphorylation Position: The C4 phosphate in erythrose contrasts with C5/C6 positions in ribose/fructose derivatives, affecting enzyme specificity .
Metabolic Pathways and Enzymatic Interactions
Functional Contrasts:
- DAH 7-P Synthase Interaction: D-Erythrose 4-phosphate weakly protects DAH 7-P synthase from inactivation compared to phosphoenolpyruvate (PEP), indicating lower binding affinity .
- Isomerization Specificity: Beef liver enzymes isomerize D-erythrose 4-phosphate to D-erythrulose 4-phosphate and D-threose 4-phosphate, a reaction unique to tetroses .
Activité Biologique
D-Erythrose 4-phosphate (E4P) is a crucial intermediate in various metabolic pathways, particularly in the biosynthesis of aromatic amino acids and in the pentose phosphate pathway. This article explores the biological activity of D-Erythrose 4-phosphate sodium salt, focusing on its enzymatic roles, metabolic implications, and potential applications in biotechnology and medicine.
D-Erythrose 4-phosphate is a monosaccharide phosphate with the chemical formula and an average molecular weight of approximately 200.08 g/mol. Its structure includes a phosphate group attached to the fourth carbon of the erythrose sugar, which is essential for its biological functions.
Metabolic Role
1. Pentose Phosphate Pathway:
E4P plays a significant role in the pentose phosphate pathway (PPP), which is vital for cellular metabolism. It is involved in the synthesis of ribose-5-phosphate, necessary for nucleotide biosynthesis, and contributes to the generation of NADPH, a critical reducing agent in anabolic reactions .
2. Aromatic Amino Acid Biosynthesis:
E4P is also a precursor in the shikimate pathway, where it combines with phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P), the first step in the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This pathway is essential not only for plants but also for many microorganisms.
Enzymatic Interactions
Several enzymes interact with E4P, highlighting its biological significance:
- 3-Deoxy-D-arabino-heptulosonate 7-phosphate Synthase (DAHPS): This enzyme catalyzes the condensation of E4P and PEP to produce DAH7P. It has been identified as a potential target for herbicide development due to its absence in animals .
- D-Erythrose-4-Phosphate Dehydrogenase (E4PDH): This enzyme oxidizes E4P to 4-phosphoerythronate, playing a role in vitamin B6 biosynthesis. E4PDH exhibits high substrate specificity and catalytic efficiency, with a value of 0.96 mM for E4P .
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of D-Erythrose 4-phosphate:
- Antibacterial Activity: Research has shown that targeting enzymes involved in E4P metabolism can inhibit bacterial growth. For instance, inhibiting DAHPS has been proposed as a strategy to combat antibiotic-resistant strains by disrupting their aromatic amino acid synthesis .
- Metabolic Engineering Applications: E4P's role in aromatic compound biosynthesis has led to its application in metabolic engineering. By manipulating pathways involving E4P, researchers have successfully engineered microorganisms to produce higher yields of valuable aromatic compounds .
Data Table: Key Enzymatic Interactions with D-Erythrose 4-Phosphate
| Enzyme | Function | Organism | K_m (mM) | k_cat (s^-1) |
|---|---|---|---|---|
| DAHPS | Condensation with PEP to form DAH7P | Various bacteria and plants | Not specified | Not specified |
| E4PDH | Oxidation to form 4-phosphoerythronate | Escherichia coli | 0.96 | 200 |
Q & A
Q. What is the role of D-erythrose 4-phosphate sodium salt in central metabolic pathways, and how can its dynamics be experimentally quantified?
D-Erythrose 4-phosphate (E4P) is a key intermediate in the pentose phosphate pathway (PPP) and the shikimate pathway . In the PPP, it participates in carbon recycling and redox balance via transketolase/transaldolase reactions . In the shikimate pathway, it serves as a precursor for aromatic amino acid biosynthesis in microorganisms and plants . To quantify E4P in vitro, liquid chromatography-mass spectrometry (LC-MS) with anion-exchange columns is recommended due to its high sensitivity for phosphorylated sugars. For cellular studies, isotopic labeling (e.g., ¹³C-glucose tracing) combined with NMR or LC-MS can track E4P flux .
Q. How should researchers handle solubility and stability issues of D-erythrose 4-phosphate sodium salt in experimental settings?
E4P sodium salt is hygroscopic and requires storage at −20°C in lyophilized form. For aqueous solutions, prepare fresh at 50 mg/mL in ultrapure water (pH 7.0–7.4). Note that solutions may become slightly hazy or yellow over time due to degradation; filter-sterilize (0.2 µm) before use. Avoid freeze-thaw cycles, as repeated cycles reduce activity by >30% within 48 hours .
Q. What experimental approaches are used to study E4P’s interaction with enzymes like DAHP synthase or transketolase?
Kinetic assays are standard:
- DAHP Synthase (EC 4.1.2.15) : Monitor E4P consumption via coupled spectrophotometry (e.g., NADH oxidation at 340 nm) using phosphoenolpyruvate as a co-substrate .
- Transketolase (EC 2.2.1.1) : Use HPLC to quantify sedoheptulose 7-phosphate formation from E4P and fructose 6-phosphate .
Advanced Research Questions
Q. How can researchers resolve contradictions in E4P’s metabolic flux data during pathway modeling?
Discrepancies often arise from compartmentalization (e.g., plastid vs. cytosolic PPP in plants) or enzyme promiscuity (e.g., transketolase side reactions). To address this:
Q. What advanced techniques enable detection of E4P in complex biological matrices like microbial lysates or plant tissues?
- High-resolution LC-MS/MS : Use a ZIC-pHILIC column (2.1 × 150 mm, 3.5 µm) with negative ionization mode. Limit of quantification (LOQ) is ~10 nM in microbial extracts .
- Enzymatic cycling assays : Amplify signals via NADPH-coupled systems (e.g., E4P + sedoheptulose 7-phosphate → ribose 5-phosphate + glyceraldehyde 3-phosphate) .
Q. How does E4P contribute to metabolic engineering strategies for aromatic compound production?
E4P is a bottleneck in microbial shikimate pathway engineering . Strategies include:
- Enzyme engineering : Optimize DAHP synthase (AroG) feedback resistance using site-directed mutagenesis (e.g., AroG⁴⁷⁶ᴿ) .
- Cofactor balancing : Co-express transketolase (tktA) with glucose-6-phosphate dehydrogenase (zwf) to enhance E4P availability .
- Modular pathway tuning : Use CRISPRi to downregulate competing pathways (e.g., glycolysis) in E. coli .
Q. What are the implications of E4P’s role in non-canonical pathways, such as vitamin B6 metabolism?
E4P is a precursor in de novo vitamin B6 biosynthesis via the pdx pathway in plants. In Arabidopsis, disruption of E4P-dependent Pdx1/Pdx2 complexes reduces pyridoxine levels by >90%, impacting stress tolerance. Study this using knockout mutants coupled with GC-MS-based metabolomics .
Methodological Considerations
Q. How to design isotope-labeling experiments for E4P flux analysis in microbial systems?
- Tracer selection : Use ¹³C₁-glucose to label E4P’s C1 and C2 positions via the oxidative PPP .
- Sampling protocol : Collect cells at mid-log phase (OD₆₀₀ ≈ 0.6), quench metabolism with 60% methanol (−40°C), and extract metabolites via freeze-thaw cycles .
- Data interpretation : Employ software like OpenMebius or INCA to model isotopic enrichment patterns .
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